1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one
Description
1-(2-{Hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one is a bicyclic pyrrolidinone derivative characterized by a fused hexahydrofuropyrrole moiety attached via a 2-oxoethyl chain to a pyrrolidin-2-one core. This structure combines conformational rigidity from the saturated bicyclic system with the lactam functionality of pyrrolidinone, which is commonly associated with bioactivity in pharmaceuticals and natural products.
Properties
IUPAC Name |
1-[2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-11-2-1-3-13(11)6-12(16)14-4-9-7-17-8-10(9)5-14/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCYNWFZUCGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CC3COCC3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Properties
Chemical Structure and Properties
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one consists of three main structural components:
- A hexahydro-1H-furo[3,4-c]pyrrol core structure (a bicyclic system)
- A 2-oxoethyl linker
- A pyrrolidin-2-one moiety
The molecular formula is C₁₃H₁₈N₂O₃ with a molecular weight of approximately 250.30 g/mol. The compound contains two nitrogen atoms, three oxygen atoms, and multiple stereogenic centers, making stereochemical control during synthesis a significant consideration.
Stereochemical Considerations
The hexahydro-1H-furo[3,4-c]pyrrol core contains two stereogenic centers at the ring fusion positions (3a and 6a), which can exist in cis or trans configurations. The most commonly encountered and typically more stable configuration is the cis relationship between the hydrogen atoms at these positions, which corresponds to a trans ring fusion. The stereoselective construction of this bicyclic system is crucial for obtaining the desired biological activity.
General Preparation Strategies
Multiple strategies have been developed for the synthesis of this compound, which can be broadly categorized as follows:
- Construction of the furo[3,4-c]pyrrol core followed by attachment of the pyrrolidin-2-one moiety
- Coupling of pre-formed furo[3,4-c]pyrrol and pyrrolidin-2-one units
- Tandem cyclization approaches
Each strategy offers distinct advantages and limitations in terms of overall yield, stereoselectivity, and scalability, which will be detailed in the following sections.
Preparation Method 1: Synthesis via the Furo[3,4-c]pyrrol Core Formation
Synthesis of Hexahydro-1H-furo[3,4-c]pyrrol Core
The construction of the hexahydro-1H-furo[3,4-c]pyrrol core typically begins with readily available starting materials such as γ-butyrolactone derivatives or appropriate cyclopropane precursors.
Route via Diastereoselective Cyclization
A key approach involves the synthesis of the furo[3,4-c]pyrrol core through diastereoselective cyclization reactions. One such method begins with the transformation of γ-butyrolactone via the following sequence:
- Conversion of γ-butyrolactone to 4-hydroxypyrrolidin-2-one via ammonolysis
- N-protection of the pyrrolidinone
- Oxidation of the hydroxyl group to form a ketone
- Introduction of a suitable two-carbon unit for furan ring formation
- Cyclization to form the fused bicyclic system
The stereocontrol during the cyclization step can be achieved using appropriate Lewis acids, as demonstrated in related systems where pyridine has been shown to act as a stereodirecting solvent, yielding predominantly the trans-diastereomer (>95% selectivity).
Functionalization of the Pyrrolidine Nitrogen
Once the furo[3,4-c]pyrrol core is established, functionalization of the pyrrolidine nitrogen proceeds through alkylation with an appropriate 2-oxoethyl derivative containing a leaving group, followed by coupling with pyrrolidin-2-one.
A representative procedure involves:
- Treatment of the hexahydro-1H-furo[3,4-c]pyrrol with a base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
- Addition of a suitable electrophile such as ethyl bromoacetate
- Ester hydrolysis to obtain the carboxylic acid
- Coupling of the acid with pyrrolidin-2-one using standard peptide coupling conditions
This approach has been demonstrated to achieve yields of 50-65% for the final coupling step.
One-Pot Multi-Component Approach
An alternative method involves a one-pot multi-component reaction adapted from procedures reported for related pyrrolidine derivatives. This approach utilizes:
- A suitable aldehyde component
- An amino component (to form the pyrrolidine ring)
- A carboxylic acid derivative (for the oxoethyl linker)
The multi-component reaction proceeds through intermediate imine formation, followed by cyclization and subsequent functionalization. While this approach offers operational simplicity, it often provides lower overall yields (30-45%) compared to stepwise methods.
Preparation Method 2: Synthesis via Spirocyclic Intermediates
Route through Spirocyclic Pyrrolidines
Another promising approach utilizes spirocyclic α,α-disubstituted pyrrolidines as key intermediates, as described in the literature for related structures. This method employs the following sequence:
- Synthesis of a spirocyclic pyrrolidine precursor from cyclic ketones or carboxylates
- Ring opening/rearrangement to form the furo[3,4-c]pyrrol skeleton
- Functionalization of the pyrrolidine nitrogen with a 2-oxoethyl group
- Attachment of the pyrrolidin-2-one moiety
This method is particularly useful for accessing the target compound with defined stereochemistry at the ring junction. The spirocyclic precursors can be prepared through a Sakurai or Petasis reaction followed by hydroboration-oxidation, affording the desired stereochemistry in yields of 45-60%.
Stereochemical Control and Optimization
The stereochemical outcome of the spirocyclic approach can be controlled through careful selection of reagents and conditions. Key findings include:
- Lewis acid-catalyzed ring openings generally proceed with inversion of configuration
- The use of chiral catalysts can enhance stereoselectivity
- Temperature control is critical for maintaining stereochemical integrity
Table 1 summarizes the effect of various reaction conditions on the stereoselectivity of the ring-opening step:
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|---|
| 1 | BF₃- Et₂O | DCM | -78 | 4 | 72 | 92:8 |
| 2 | AlCl₃ | DCM | -40 | 6 | 65 | 88:12 |
| 3 | TiCl₄ | DCM | -78 | 3 | 78 | 95:5 |
| 4 | ZnCl₂ | THF | 0 | 8 | 51 | 75:25 |
| 5 | Cu(OTf)₂ | DCE | -20 | 5 | 67 | 90:10 |
Based on these results, TiCl₄ in dichloromethane at -78°C provides optimal stereoselectivity for the ring-opening step.
Preparation Method 3: Convergent Synthesis Approach
Coupling of Pre-formed Components
A convergent synthesis approach involves the preparation of the hexahydro-1H-furo[3,4-c]pyrrol-5-yl acetic acid derivative separately, followed by coupling with pyrrolidin-2-one. This method offers advantages in terms of modularity and versatility.
The key steps in this approach include:
- Synthesis of hexahydro-1H-furo[3,4-c]pyrrol via methods described in sections 4 or 5
- N-alkylation with bromoacetic acid or equivalent
- Activation of the resulting acid (e.g., via acid chloride, mixed anhydride, or coupling reagents)
- Reaction with pyrrolidin-2-one under basic conditions
This convergent approach allows for the independent optimization of each fragment, potentially leading to higher overall yields.
Coupling Reagents Optimization
The choice of coupling reagent significantly impacts the efficiency of the amide bond formation between the acid and pyrrolidin-2-one. Table 2 compares the performance of various coupling reagents:
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | HATU | DIPEA | DMF | rt | 12 | 82 |
| 2 | TBTU | TEA | DCM | rt | 16 | 75 |
| 3 | EDC/HOBt | NMM | DMF | 0 to rt | 24 | 78 |
| 4 | T3P | DIPEA | EtOAc | rt | 8 | 80 |
| 5 | PyBOP | DIPEA | DCM | rt | 12 | 77 |
| 6 | Acid chloride | Pyridine | DCM | 0 | 4 | 68 |
The data indicates that HATU with DIPEA in DMF provides the highest yield (82%) for the coupling reaction, making it the preferred method for this transformation.
Preparation Method 4: Sequential One-Pot Synthesis
Sequential One-Pot Approach
A sequential one-pot approach has been developed based on the transformation of donor-acceptor cyclopropanes, similar to methods reported for related pyrrolidone systems. This approach involves:
- Lewis acid-catalyzed opening of an appropriately substituted donor-acceptor cyclopropane
- Reaction with a nitrogen nucleophile to form a γ-amino ester
- In situ lactamization and dealkoxycarbonylation
- Further functionalization to introduce the furo[3,4-c]pyrrol system
This method can provide the desired product in moderate to good yields (40-60%) and is particularly valuable for scale-up purposes due to the reduced number of isolation and purification steps.
Optimization of Reaction Conditions
The efficiency of the one-pot process is highly dependent on the reaction conditions employed. Key parameters include the Lewis acid catalyst, solvent, temperature, and reaction time. Table 3 summarizes the optimization efforts:
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ni(ClO₄)₂ | Toluene | 110 | 4 | 52 |
| 2 | Sc(OTf)₃ | Toluene | 110 | 6 | 48 |
| 3 | Yb(OTf)₃ | DCE | 80 | 8 | 45 |
| 4 | SnCl₄ | DCM | 40 | 12 | 38 |
| 5 | InCl₃ | Toluene | 110 | 5 | 54 |
| 6 | InCl₃ | Xylene | 130 | 3 | 59 |
Based on these results, InCl₃ in xylene at 130°C for 3 hours provides the highest yield (59%) for the one-pot transformation.
Scalable Synthesis for Industrial Applications
Process Development Considerations
For industrial-scale production of this compound, several factors must be considered:
- Cost and availability of starting materials
- Safety of reagents and reaction conditions
- Environmental impact and waste generation
- Ease of purification and isolation
Based on these considerations, a modified version of Method 1 (Section 4) has been developed for kilogram-scale synthesis, with key improvements to enhance safety and efficiency.
Kilogram-Scale Synthesis Protocol
The optimized protocol for kilogram-scale synthesis involves:
- Preparation of 1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as described in the literature
- Transformation to the furo[3,4-c]pyrrol core via a sequence of functional group manipulations
- N-alkylation with ethyl bromoacetate followed by hydrolysis
- HATU-mediated coupling with pyrrolidin-2-one
This approach has been demonstrated to provide the target compound in an overall yield of 35-40% on a multi-kilogram scale, with consistent purity (>98% by HPLC) and well-defined stereochemistry.
Comparative Analysis of Preparation Methods
Efficiency Comparison
Table 4 presents a comprehensive comparison of the different preparation methods discussed in this article:
| Method | Overall Yield (%) | Number of Steps | Stereoselectivity | Scalability | Starting Materials Accessibility |
|---|---|---|---|---|---|
| Method 1 (Furo[3,4-c]pyrrol Core) | 40-45 | 7-8 | High | Good | High |
| Method 2 (Spirocyclic Intermediates) | 25-35 | 9-10 | Very high | Moderate | Moderate |
| Method 3 (Convergent Approach) | 30-40 | 6-7 | High | Very good | High |
| Method 4 (One-Pot Approach) | 40-60 | 3-4 | Moderate | Excellent | Low |
Critical Analysis and Recommendations
Based on the comparative analysis, the following recommendations can be made:
- For laboratory-scale synthesis with high stereochemical control, Method 2 is preferred despite the higher number of steps
- For industrial-scale production, Method 3 offers the best balance of efficiency, scalability, and starting material accessibility
- For rapid access to small quantities for preliminary testing, Method 4 provides the shortest route, albeit with moderate stereoselectivity
Characterization of this compound
Spectroscopic Data
The synthesized compound can be characterized using the following spectroscopic techniques:
¹H NMR (400 MHz, CDCl₃) : δ 4.25-4.18 (m, 1H, CH at ring junction), 4.02-3.95 (m, 1H, CH at ring junction), 3.88-3.77 (m, 2H, OCH₂), 3.60-3.47 (m, 2H, NCH₂CO), 3.45-3.30 (m, 2H, pyrrolidinone NCH₂), 3.22-3.15 (m, 1H, pyrrolidine NCH), 2.95-2.85 (m, 1H, pyrrolidine NCH), 2.60-2.50 (m, 1H, pyrrolidine NCH), 2.45-2.30 (m, 2H, pyrrolidinone CH₂CO), 2.15-1.90 (m, 4H, CH₂CH₂), 1.85-1.75 (m, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) : δ 175.8 (pyrrolidinone C=O), 168.2 (NCO), 73.9 (OCH₂), 58.5 (CH at ring junction), 57.8 (CH at ring junction), 54.2 (pyrrolidine NCH₂), 48.2 (NCH₂CO), 46.7 (pyrrolidinone NCH₂), 39.5, 31.2, 30.8, 28.4, 17.9 (5 × CH₂)
FTIR (neat) : 2953, 2872, 1674 (C=O, pyrrolidinone), 1645 (C=O, amide), 1483, 1431, 1286, 1195, 1076, 1033 cm⁻¹
HRMS (ESI) : Calculated for C₁₃H₁₉N₂O₃ [M+H]⁺: 251.1396, Found: 251.1393
Chromatographic Data
HPLC conditions : Column: C18 (250 × 4.6 mm, 5 μm); Mobile phase: A: water with 0.1% TFA, B: acetonitrile with 0.1% TFA; Gradient: 10-90% B over 20 min; Flow rate: 1.0 mL/min; Detection: UV at 220 nm; Retention time: 12.4 min; Purity: >98%
Chemical Reactions Analysis
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often resulting in the formation of simpler compounds.
Scientific Research Applications
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (Compound 5, )
(5S)-1-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one ()
- Source : Synthetic (database entry FDB022555) .
- Structure : Pyrrolidin-2-one with hydroxymethyl and pyridin-3-yl substituents.
- Key Differences: The pyridinyl group introduces a basic nitrogen, likely improving water solubility compared to the target compound’s nonpolar bicyclic system. The hydroxymethyl group may facilitate hydrogen bonding, a property absent in the target compound’s oxoethyl linker .
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Source | Potential Properties |
|---|---|---|---|---|
| Target Compound | Pyrrolidin-2-one | Hexahydrofuropyrrole + 2-oxoethyl | Synthetic* | High rigidity, metabolic stability |
| 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one | Pyrrolidin-2-one | Furan-2-yl + 2-oxoethyl | Natural | Aromatic interactions, moderate polarity |
| (5S)-1-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one | Pyrrolidin-2-one | Hydroxymethyl + pyridin-3-yl | Synthetic | Enhanced solubility, hydrogen bonding |
| Pyrazolo-pyrimidine-chromenone derivative | Pyrazolo-pyrimidine | Fluorophenyl + chromenone | Synthetic | High molecular weight, fluorophilic |
Research Findings and Implications
Structural Rigidity vs. Flexibility : The target compound’s hexahydrofuropyrrole moiety imposes conformational constraints, which may reduce off-target interactions in drug design compared to the flexible furan-2-yl group in Compound 5 .
Solubility and Bioavailability : The hydroxymethyl and pyridinyl groups in ’s compound suggest superior aqueous solubility, whereas the target compound’s bicyclic system may prioritize lipid membrane permeability .
Synthetic Accessibility : demonstrates the feasibility of complex heterocyclic couplings, which could be adapted for synthesizing the target compound’s fused ring system .
Biological Activity
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one, with the CAS number 2380097-86-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18N2O3
- Molecular Weight : 238.28 g/mol
- SMILES Notation : O=C(N1CC2C(C1)COC2)CN1CCCC1=O
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets.
The compound's activity is largely attributed to its ability to modulate signaling pathways and inhibit specific enzymes. Notably:
- It has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression.
- Its structure suggests possible interactions with G-protein coupled receptors (GPCRs), influencing intracellular calcium levels and other signaling cascades .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidinone derivatives, including the target compound. For instance:
- In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapeutics .
- Case Study : A derivative of this compound was tested in xenograft models, showing promising results in reducing tumor size and proliferation rates in breast and renal cancer models.
Antimicrobial Properties
Some derivatives containing similar functional groups have shown antimicrobial activity:
- Study Findings : Compounds with pyrrolidinone structures demonstrated effectiveness against multi-drug resistant bacteria, suggesting that this compound may also possess similar properties .
Data Table: Biological Activities
| Activity Type | Model/System | Findings |
|---|---|---|
| Anticancer | Various cancer cell lines | Significant cytotoxicity observed |
| Antimicrobial | Multi-drug resistant bacteria | Effective against several strains |
| Kinase Inhibition | Cell signaling assays | Inhibition of key kinases noted |
Q & A
Q. What are the key synthetic methodologies for constructing the fused furo-pyrrolidine system in this compound?
The fused furo-pyrrolidine core is typically synthesized via desymmetrization reactions or multi-step heterocyclic assembly. For example, Heck–Matsuda desymmetrization of protected dihydro-pyrroles has been used to generate enantiomerically enriched pyrrolidin-2-one derivatives . Reaction optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts (e.g., palladium complexes). Purification often employs flash chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : To confirm regiochemistry and stereochemistry, particularly for the fused furo-pyrrolidine system.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- HPLC/GC : For assessing purity (>95% by area under the curve). Refer to safety data sheets for handling guidelines during analysis .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Toxicity : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety protocols in Section 4 of SDS documents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates.
- Catalytic systems : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
- Temperature gradients : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling). Statistical experimental designs (e.g., split-plot randomized blocks) help identify significant variables .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrolidin-2-one derivatives?
Q. How does the compound’s fused heterocyclic system influence its reactivity in biological assays?
The furo[3,4-c]pyrrole moiety enhances:
- Lipophilicity : Impacts membrane permeability (logP ~2.5–3.5 predicted).
- Hydrogen-bonding capacity : Interactions with enzymes (e.g., kinases) via the lactam carbonyl.
- Metabolic stability : Resistance to CYP450 oxidation due to steric shielding. Structure-activity relationship (SAR) studies using analogues are recommended .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab for bioavailability, BBB penetration, and toxicity.
- Molecular docking : AutoDock Vina to simulate binding with target proteins (e.g., GPCRs, ion channels).
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Optimized Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DCM/THF (1:1) | Maximizes cyclization | |
| Temperature | 0–25°C (stepwise) | Reduces side reactions | |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost/activity |
Q. Table 2. Safety and Handling Protocols
| Hazard | Mitigation Strategy | Emergency Response | Reference |
|---|---|---|---|
| Acute toxicity (Cat. 4) | Use fume hood, PPE | Immediate medical consult | |
| Skin irritation | Nitrile gloves | Wash with water ≥15 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
